(S)-4-(2-Fluoro-4-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid
Overview
Description
- The fluoroformylphenyl group is introduced via electrophilic aromatic substitution, using reagents such as fluorobenzene derivatives and formylating agents.
- Catalysts like Lewis acids (e.g., aluminum chloride) may be employed to facilitate the reaction.
Protection with Boc Group:
- The tert-butoxycarbonyl group is introduced to protect the amine functionality of the piperazine ring.
- This step typically uses di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The formyl group can undergo oxidation to form a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atom under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents (e.g., DMSO).
Major Products:
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Conversion of the formyl group to a hydroxymethyl group.
Substitution: Replacement of the fluoro group with various nucleophiles, forming new C-N or C-S bonds.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Serves as a building block for the development of novel compounds with potential biological activity.
Biology:
- Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
- Studied for its potential as a ligand in biochemical assays.
Medicine:
- Explored for its potential therapeutic applications, particularly in the design of new drugs targeting specific enzymes or receptors.
- May serve as a lead compound in drug discovery programs.
Industry:
- Utilized in the development of specialty chemicals and materials.
- Potential applications in the production of agrochemicals and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-(2-Fluoro-4-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid typically involves multiple steps:
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Formation of the Piperazine Ring:
- Starting with a suitable piperazine precursor, the ring is functionalized to introduce the carboxylic acid group at the 2-position.
- Reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Mechanism of Action
The mechanism of action of (S)-4-(2-Fluoro-4-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s effects are mediated through binding to these targets, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
(S)-4-(2-Fluoro-4-formylphenyl)piperazine-2-carboxylic acid: Lacks the Boc protecting group, potentially altering its reactivity and biological activity.
(S)-4-(2-Fluoro-4-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine: Lacks the carboxylic acid group, which may affect its solubility and interaction with biological targets.
Uniqueness:
- The presence of both the fluoroformylphenyl group and the Boc-protected piperazine ring makes (S)-4-(2-Fluoro-4-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid unique in its chemical properties and potential applications.
- The combination of these functional groups allows for versatile chemical modifications and a broad range of reactivity, making it a valuable compound in synthetic and medicinal chemistry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
4-(2-fluoro-4-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O5/c1-17(2,3)25-16(24)20-7-6-19(9-14(20)15(22)23)13-5-4-11(10-21)8-12(13)18/h4-5,8,10,14H,6-7,9H2,1-3H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCZLUDZLXHJRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C=C(C=C2)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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